molecular formula C7H8BrNO B1529675 2-Amino-4-bromo-3-methylphenol CAS No. 1154740-46-1

2-Amino-4-bromo-3-methylphenol

Cat. No. B1529675
CAS RN: 1154740-46-1
M. Wt: 202.05 g/mol
InChI Key: MTVPLXGSFJYVQA-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-methylphenol is an organic compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-3-methylphenol consists of a benzene ring with a bromine atom, a methyl group, and a hydroxyl group attached to it .


Physical And Chemical Properties Analysis

2-Amino-4-bromo-3-methylphenol is a solid at room temperature .

Scientific Research Applications

Catalytic Activity and Structural Analysis

A study by Ren et al. (2011) introduced a novel asymmetric phenol-based ligand and its dinuclear nickel(II) complexes, showcasing significant phosphodiesterase activity. This work highlights the potential of such complexes in mimicking the catalytic activity of native metallohydrolases, a crucial aspect in understanding biological catalysis and developing biomimetic catalysts (Ren et al., 2011).

Antimicrobial and Antitumor Properties

Research on bromophenols coupled with derivatives of amino acids and nucleosides from the red alga Rhodomela confervoides by Zhao et al. (2005) delves into the structural elucidation of new compounds and their evaluation against microorganisms and human cancer cell lines. Although the compounds were found inactive in this context, the study contributes to the ongoing search for novel bioactive compounds from marine sources (Zhao et al., 2005).

Synthesis and Characterization of Metal Complexes

The synthesis and properties of asymmetric dicopper(II) complexes, as reported by Mahalakshmy et al. (2004), offer insights into the coordination chemistry of phenol-derived ligands. These complexes, characterized by spectral, electrochemical, and magnetic studies, provide valuable information on the influence of different ligands and metal ions on the structure and properties of metal complexes, which is fundamental in materials science and catalysis (Mahalakshmy et al., 2004).

Enzyme Inhibition and Antioxidant Properties

In another study, Sumrra et al. (2018) focused on the synthesis of Schiff base compound and its metal complexes to explore their antioxidant, enzyme inhibition, and antimicrobial activities. Such studies are crucial in the development of new pharmaceuticals and understanding the role of metal ions in biological systems (Sumrra et al., 2018).

Safety And Hazards

2-Amino-4-bromo-3-methylphenol is classified as a hazardous substance. It has the signal word “Warning” and hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-amino-4-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPLXGSFJYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-methylphenol

CAS RN

1154740-46-1
Record name 2-amino-4-bromo-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-methyl-2-nitrophenol (10 g, 43.1 mmol) was dissolved in methanol (254 ml), purged with nitrogen and loaded with Pt/C (1.013 g, 10.13 mmol). The reaction was stirred under 60 psi of hydrogen for 5 hours. When complete, the reaction was filtered carefully on Celite™. The top was covered by more Celite™, flushed with ethyl acetate and dichloromethane and allowed to dry a bit before adding more. The organics were concentrated and 2-amino-4-bromo-3-methylphenol (8.6 g, 99%) was isolated as a brown solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.67 (d, J=9.0 Hz, 1 H), 6.93 (d, J=9.0 Hz, 1 H), 2.63 (s, 3 H); LC/MS (m/z) ES+=202 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
254 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.013 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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